molecular formula C14H12N4O2 B5120735 {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol

{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol

Cat. No. B5120735
M. Wt: 268.27 g/mol
InChI Key: XKXQKNQAQUMBQA-UHFFFAOYSA-N
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Description

The compound {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol is a chemical compound with potential applications in scientific research.

Mechanism of Action

The mechanism of action of {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol involves the inhibition of the enzyme cyclooxygenase (COX) and lipoxygenase (LOX). COX is responsible for the biosynthesis of prostaglandins, while LOX is responsible for the biosynthesis of leukotrienes. By inhibiting these enzymes, {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol can reduce inflammation and pain.
Biochemical and Physiological Effects
The biochemical and physiological effects of {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol include the reduction of inflammation and pain. This compound has been shown to be effective in reducing inflammation in animal models of arthritis and asthma. Additionally, {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has been shown to have analgesic effects in animal models of pain.

Advantages and Limitations for Lab Experiments

The advantages of using {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol in lab experiments include its ability to selectively inhibit COX and LOX, which allows for the study of specific biochemical pathways involved in inflammation and pain. Additionally, this compound has been shown to be effective in animal models of arthritis and asthma, which suggests that it may have potential therapeutic applications.
The limitations of using {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol in lab experiments include its limited solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Additionally, the mechanism of action of this compound may not be fully understood, which may limit its use in certain types of experiments.

Future Directions

Potential future directions for research on {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol include the development of more effective synthesis methods, the study of its mechanism of action in more detail, and the exploration of its potential therapeutic applications in humans. Additionally, this compound may have applications in the study of other biochemical pathways involved in inflammation and pain, which could lead to the development of new treatments for these conditions.

Synthesis Methods

The synthesis of {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol involves the reaction of 5-methyl-2-pyrazinecarboxylic acid hydrazide with 2-chloro-5-nitrobenzaldehyde to form 5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazole-3-carbaldehyde. This intermediate compound is then reacted with 3-hydroxybenzyl alcohol to form the final product {3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol.

Scientific Research Applications

{3-[5-(5-methyl-2-pyrazinyl)-1,2,4-oxadiazol-3-yl]phenyl}methanol has potential applications in scientific research due to its ability to modulate certain biochemical pathways. Specifically, this compound has been shown to inhibit the activity of certain enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are important mediators of inflammation and pain.

properties

IUPAC Name

[3-[5-(5-methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2/c1-9-6-16-12(7-15-9)14-17-13(18-20-14)11-4-2-3-10(5-11)8-19/h2-7,19H,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKXQKNQAQUMBQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C=N1)C2=NC(=NO2)C3=CC=CC(=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[5-(5-Methylpyrazin-2-yl)-1,2,4-oxadiazol-3-yl]phenyl]methanol

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